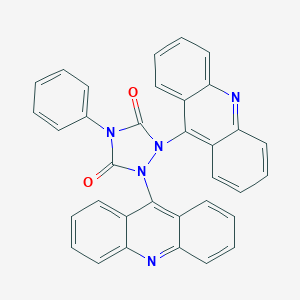![molecular formula C26H30N2 B395317 (1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B395317.png)
(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure
準備方法
The synthesis of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline derivative, followed by the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclohexane rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The spiro structure allows for further cyclization reactions, potentially leading to more complex ring systems.
科学的研究の応用
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a model compound for studying spiro compounds and their reactivity.
Biology: The compound’s unique structure makes it a candidate for biological studies, including enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar compounds include other spiro-linked isoquinoline derivatives, such as:
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methyl]-4’H-spiro[cyclopentane-1,3’-isoquinoline]
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline] These compounds share structural similarities but differ in the specific ring systems and substituents, which can influence their chemical reactivity and biological activity .
特性
分子式 |
C26H30N2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC名 |
1-[(E)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C26H30N2/c1-25(2)17-19-10-4-6-12-21(19)23(27-25)16-24-22-13-7-5-11-20(22)18-26(28-24)14-8-3-9-15-26/h4-7,10-13,16,27H,3,8-9,14-15,17-18H2,1-2H3/b23-16+ |
InChIキー |
BOFXCSVGZDDUQH-XQNSMLJCSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
異性体SMILES |
CC1(CC2=CC=CC=C2/C(=C\C3=NC4(CCCCC4)CC5=CC=CC=C53)/N1)C |
正規SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)

![methyl 4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B395243.png)
![N-[4-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]naphthalene-2-sulfonamide](/img/structure/B395245.png)


![ethyl 5-hydroxy-2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B395248.png)
![3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395249.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B395251.png)


![1-(4-Propoxyphenyl)-3-(3-pyridyl)benzo[f]quinoline](/img/structure/B395257.png)
